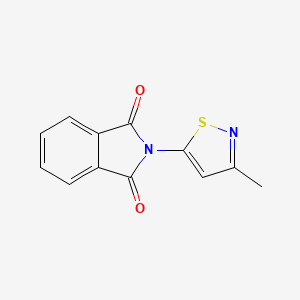

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione

Overview

Description

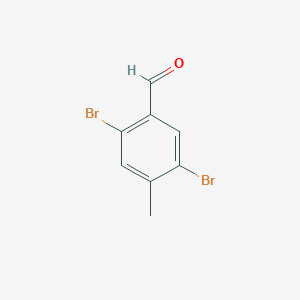

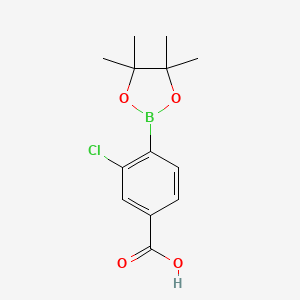

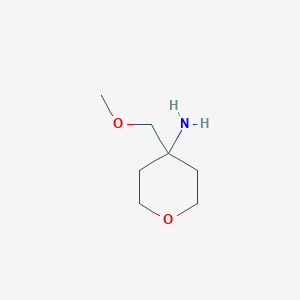

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H8N2O2S . It belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .

Synthesis Analysis

The synthesis of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione involves several steps. One method involves the reaction of 3-Methyl-1,2-thiazol-5-amine hydrochloride with N-carbethoxyphthalimide in toluene at 110°C . Another method involves the reaction of 3-Methyl-isothiazol-5-ylamine with 1,3-dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester in toluene at 130°C .Molecular Structure Analysis

The molecular structure of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is characterized by a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione are complex and involve the formation of multiple new bonds . For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The predicted boiling point of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is 355.6±52.0 °C and its predicted density is 1.473±0.06 g/cm3 .Scientific Research Applications

Characterization and Structural Analysis

- Structural Characterization : The structure of derivatives of isoindole-1,3-dione, such as 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, has been extensively characterized using NMR spectroscopy. This research highlights the importance of 2D NMR spectroscopy in confirming the structure of isoindoline-1,3-dione derivatives, including perfect correlation between neighboring protons and carbons (Dioukhane et al., 2021).

Synthetic Applications and Derivatives

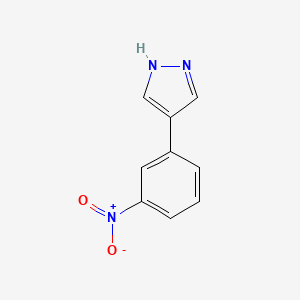

- Synthesis of Novel Compounds : The synthesis of novel phthalimide derivatives, including 2-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-1H–isoindole-1,3(2H)-dione, has been accomplished. These derivatives show interesting photophysical properties and have been studied using various solvent correlation methods for estimating ground and singlet excited state dipole moments (Akshaya et al., 2016).

- Prodrug Development : Isoindole-1,3-dione derivatives have been explored for their potential in prodrug development. For instance, a study on regiospecific elimination of aspirin from reduced indolequinones highlights the selective activation mechanisms in drug delivery systems (Jaffar et al., 1999).

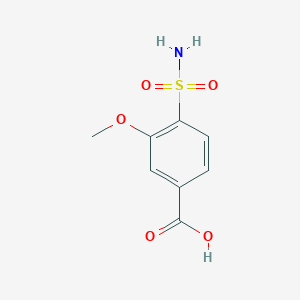

- Antibacterial Properties : Certain derivatives of isoindole-1,3-dione have been synthesized and evaluated for their antibacterial properties. For example, alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes showed promising results against various bacterial strains, indicating potential chemotherapeutic properties (Ahmed et al., 2006).

Advanced Material Synthesis

- Spirocyclic-Oxindole Derivatives : The synthesis of novel 3'-spirocyclic-oxindole derivatives, which are based on complex heterocyclic structures, demonstrates the versatility of isoindole-1,3-dione derivatives in creating advanced materials with potential cytostatic activities (Yong et al., 2007).

Safety And Hazards

The safety information available for 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione indicates that it has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c1-7-6-10(17-13-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBOROPIUFIAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)